5-(5-chloro-2-methoxyphenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(5-chloro-2-methoxyphenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two chlorinated methoxyphenyl groups attached to a triazole ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-2-methoxyphenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with substituted phenyl isothiocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(5-chloro-2-methoxyphenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to modify the triazole ring or the phenyl groups.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(5-chloro-2-methoxyphenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorinated phenyl groups may enhance the compound’s binding affinity to specific targets, leading to its biological effects. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-methoxyphenyl)-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-bromophenyl)-4-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 5-(5-chloro-2-methoxyphenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both chloro and methoxy groups on the phenyl rings. This combination may enhance its chemical stability and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-3-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2S/c1-22-13-5-3-9(17)7-11(13)15-19-20-16(24)21(15)10-4-6-14(23-2)12(18)8-10/h3-8H,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKZFMADMQAFPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NNC(=S)N2C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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